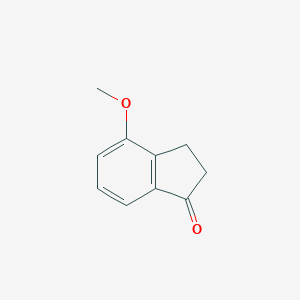

4-Methoxy-1-indanone

Beschreibung

Overview of Indanone Compounds and Their Significance in Organic Chemistry

Indanone-containing compounds are crucial components in a variety of natural products, pharmaceuticals, and agrochemicals. researchgate.net The indanone scaffold is a bicyclic structure that consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. vulcanchem.comontosight.ai This structural motif is found in a range of natural compounds and serves as a key intermediate in the synthesis of more complex molecules. iyte.edu.tr

Historical Context of Indanone Derivatives in Synthesis and Applications

The initial publications regarding the synthesis of 1-indanones date back to the 1920s, and the field has seen intensive development ever since. beilstein-journals.orgresearchgate.net Over the past few decades, 1-indanone (B140024) derivatives have been extensively utilized in medicine, agriculture, and the synthesis of natural products. beilstein-journals.orgresearchgate.net Their broad spectrum of biological activities has led to their application as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.netrasayanjournal.co.in Furthermore, they have been employed in the treatment of neurodegenerative conditions like Alzheimer's disease and as effective insecticides, fungicides, and herbicides. beilstein-journals.orgresearchgate.netrasayanjournal.co.innih.gov

General Structural Features of Indanone Scaffolds

The fundamental structure of an indanone is a bicyclic system where a benzene ring is fused to a cyclopentanone ring. vulcanchem.comontosight.ai A key feature of the indanone scaffold is the presence of active methylene (B1212753) hydrogens adjacent to the carbonyl group, which makes this position a significant site for condensation reactions and other organic transformations. rasayanjournal.co.in The reactivity of the indanone core is influenced by the substituents on the aromatic ring. For instance, electron-donating groups can affect the chemical behavior of the compound in various reactions. ontosight.ai

Specific Focus on 4-Methoxy-1-indanone

This compound is a specific derivative of indanone that has attracted interest in chemical research. It is a solid, crystalline substance, appearing colorless to pale yellow, with a melting point of approximately 105-107 °C. chembk.comsigmaaldrich.com While it is largely insoluble in water, it dissolves in organic solvents like ethanol, chloroform, and dichloromethane (B109758). chembk.com

Nomenclature and Context within Indanone Isomers

The systematic IUPAC name for this compound is 4-methoxy-2,3-dihydroinden-1-one. stenutz.eunih.gov It is one of several positional isomers of methoxy-1-indanone, where the methoxy (B1213986) group can be attached to different positions on the benzene ring of the indanone structure. Other examples include 5-methoxy-1-indanone (B147253) and 6-methoxy-1-indanone (B23923). researchgate.net The position of the methoxy group is crucial as it influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity and biological activity.

Importance of the Methoxy Group in Indanone Chemistry

The methoxy group (–OCH₃) is an electron-donating group. ontosight.ai Its presence on the indanone ring has several important implications for the compound's chemical properties. Energetic studies have shown that the presence of a methoxy group leads to a decrease in the gas-phase enthalpy of formation, indicating a stabilizing effect on the indanone core. researchgate.netmdpi.com This electronic influence can affect the reactivity of the carbonyl group and the aromatic ring. For example, the methoxy group can direct the regioselectivity of electrophilic substitution reactions on the benzene ring. d-nb.info Furthermore, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, which is a significant factor in its applications in medicinal chemistry.

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, with a primary focus on its utility as a versatile building block in organic synthesis. chembk.com It serves as a starting material for the creation of more complex molecules, including benzo-fused indolizidines and various 4-methoxy-1-indanyl compounds. sigmaaldrich.combiosynth.com

Key research objectives include:

Synthesis of Novel Compounds: Utilizing this compound as a precursor for the synthesis of new organic molecules with potential applications in medicinal chemistry and materials science. sigmaaldrich.com For example, it is used in the synthesis of certain quinoline (B57606) derivatives. sigmaaldrich.com

Investigation of Reaction Mechanisms: Studying the chemical transformations that this compound can undergo, such as nitration to form 4-methoxy-5-nitro-1-indanone, provides insights into reaction mechanisms. sigmaaldrich.com

Development of Biologically Active Molecules: The indanone scaffold is present in many pharmacologically active compounds. sci-hub.se Research aims to synthesize derivatives of this compound and evaluate their potential as therapeutic agents, building on the known anti-inflammatory, anticancer, and antibacterial activities of the broader indanone class. ontosight.aichembk.com

Below is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | chembk.comsigmaaldrich.comsapphirebioscience.com |

| Molecular Weight | 162.19 g/mol | sigmaaldrich.comsapphirebioscience.com |

| Appearance | Colorless to pale yellow crystalline solid | chembk.com |

| Melting Point | 105-107 °C | chembk.comsigmaaldrich.com |

| Boiling Point | 115-120 °C at 0.5 mmHg | chembk.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, dichloromethane | chembk.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSYELHQDGJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404125 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13336-31-7 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Methoxy 1 Indanone

Classical and Conventional Synthetic Routes

Intramolecular Friedel-Crafts Acylation Approaches

The most common and historically significant method for synthesizing 1-indanones, including the 4-methoxy derivative, is the intramolecular Friedel-Crafts acylation. preprints.orgd-nb.info This reaction involves the cyclization of a suitable aromatic precursor bearing an acylating side chain.

The synthesis of 4-methoxy-1-indanone via intramolecular Friedel-Crafts acylation typically starts from 3-(3-methoxyphenyl)propionic acid. The methoxy (B1213986) group on the benzene (B151609) ring is an ortho-, para-director and activating group. In this precursor, the position para to the methoxy group is sterically unhindered, facilitating electrophilic attack and subsequent ring closure to form the five-membered ketone ring of this compound.

The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion. When starting with the carboxylic acid, a strong acid protonates the carbonyl oxygen, followed by the loss of a water molecule to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation restores aromaticity and yields the final indanone product.

To enhance reactivity, the 3-arylpropionic acid is often converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The acid chloride then reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom, facilitating its departure and the formation of the acylium ion. nih.govresearchgate.net This approach often proceeds under milder conditions and can provide higher yields compared to the direct cyclization of the carboxylic acid. nih.gov

| Starting Material | Reagent(s) | Key Feature |

| 3-(3-methoxyphenyl)propionic acid | Strong Acid (e.g., PPA, H₂SO₄) | Direct cyclization, requires strong dehydrating conditions. |

| 3-(3-methoxyphenyl)propionyl chloride | Lewis Acid (e.g., AlCl₃) | More reactive precursor, often leads to higher yields under milder conditions. nih.gov |

Polyphosphoric acid (PPA) is a widely used reagent for effecting the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. asianpubs.orgsemanticscholar.orgrsc.org PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, making it highly effective for promoting the direct cyclization of carboxylic acids to form indanones. semanticscholar.orgrsc.org The reaction involves heating the arylpropionic acid with an excess of PPA, which facilitates the formation of the necessary acylium ion intermediate for the ring closure. asianpubs.orgsemanticscholar.org

For instance, the cyclization of 3-(3',5'-dimethoxyphenyl)propionic acid using hot PPA yields 5,7-dimethoxy-1-indanone, demonstrating the utility of this method for methoxy-substituted systems. semanticscholar.org Similarly, reactions of various dimethylphenol ethers with acrylic acids in the presence of PPA produce the corresponding indanones. rsc.org While effective, the use of PPA has notable drawbacks. It is a highly viscous liquid, which can make it difficult to handle, and reactions often require large quantities (e.g., a 10:1 weight ratio of PPA to substrate), leading to the generation of significant amounts of phosphorus-containing waste and posing challenges for industrial-scale production and environmental sustainability. asianpubs.orgchinesechemsoc.org

In response to the environmental concerns associated with traditional Friedel-Crafts reactions, which often use corrosive and hazardous reagents like AlCl₃ and PPA, greener synthetic alternatives have been developed. preprints.orgpreprints.org These methods aim to reduce waste, minimize energy consumption, and utilize more benign reagents.

One significant advancement is the use of microwave irradiation. nih.govpreprints.orgbeilstein-journals.org Microwave-assisted intramolecular Friedel-Crafts acylations can dramatically shorten reaction times from hours to minutes and often improve yields. nih.govpreprints.org For example, the synthesis of 1-indanones from chalcones via a Nazarov cyclization, a related acid-catalyzed reaction, was significantly accelerated using microwave heating. beilstein-journals.org

Another green approach involves replacing traditional catalysts with more sustainable options. Metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts for these cyclizations. nih.gov A particularly innovative method combines microwave assistance with a metal triflate catalyst in a triflate-anion-containing ionic liquid. nih.gov This system allows for good yields and enables the recovery and reuse of the catalyst, aligning with the principles of green chemistry. nih.gov Solid acid catalysts, such as the perfluorinated sulfonic acid polymer Nafion®-H, also offer an alternative to strong liquid acids, simplifying product purification and catalyst recycling. nih.gov

| Green Method | Catalyst/Condition | Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, improved yields. nih.govpreprints.orgbeilstein-journals.org |

| Alternative Catalysts | Metal Triflates (e.g., Sc(OTf)₃) | Reusable, less corrosive than traditional Lewis acids. nih.gov |

| Solid Acid Catalysts | Nafion®-H | Heterogeneous catalyst, easy to separate and recycle. nih.gov |

| Green Solvents | Ionic Liquids | Reusable reaction medium, can enhance catalyst activity. nih.gov |

Nazarov Cyclization Strategies

The Nazarov cyclization is an electrocyclic reaction that provides another route to 1-indanones. preprints.orgd-nb.info This reaction involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to form a cyclopentenyl cation, which is then quenched to yield the final indanone product. preprints.org

For the synthesis of methoxy-substituted indanones, the starting material would be a chalcone (B49325) (an α,β-unsaturated ketone) or a similar divinyl ketone precursor bearing the methoxy group on the appropriate aryl ring. preprints.orgpreprints.org The reaction is typically promoted by strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃OEt₂). preprints.orgpreprints.org

Modern variations of the Nazarov cyclization often employ green chemistry principles. Microwave-assisted Nazarov cyclizations of chalcones in neat TFA have been shown to produce indanones efficiently, with reaction times reduced to as little as 20 minutes. preprints.orgbeilstein-journals.org To avoid the use of corrosive acids like TFA, alternative methods have been developed, such as using BF₃OEt₂ in a green solvent like 4-methyltetrahydropyran (4-MeTHP). preprints.org Transition metals, such as iridium(III) complexes, can also catalyze the Nazarov cyclization under mild conditions. beilstein-journals.org

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful and versatile methods for the synthesis of 1-indanones. These reactions often exhibit high efficiency and selectivity.

One notable example is the rhodium-catalyzed carbonylative arylation of alkynes. iyte.edu.tr In this process, indanones can be synthesized from alkynes and arylboroxines under a carbon monoxide (CO) atmosphere. Research has shown that phenylboroxines with electron-donating groups, such as methyl substituents, give higher yields of indanones compared to those with methoxy groups. iyte.edu.tr

Iridium(III)-catalyzed reactions have also been applied to the synthesis of functionalized 1-indanones. A dicationic iridium(III) complex, in conjunction with silver hexafluoroantimonate (AgSbF₆), effectively catalyzes the Nazarov cyclization of substrates with electron-withdrawing groups under mild conditions, leading to excellent yields. beilstein-journals.org

Furthermore, transition metal complexes have been used as catalysts in the carbonylative cyclization of carboxylic acid esters to form 1-indanones. researchgate.net This method provides an alternative to the more common Friedel-Crafts approaches that start from carboxylic acids or acid chlorides. researchgate.net More recently, a regiocontrolled carboacylation of alkenes with ketones, directed by different transition-metal catalysts, has been developed to furnish either 2- or 3-substituted indanones through C-C bond activation. chinesechemsoc.org

Other Established Synthetic Pathways (e.g., from Cyclic Esters, Benzoic Acids)

The synthesis of 1-indanones can also be achieved from cyclic esters and benzoic acids. When β-propiolactone is added to aluminum chloride in benzene, 1-indanone (B140024) is formed in an 80% yield. nih.gov

An efficient and scalable one-pot process starting from benzoic acids has also been described. nih.govresearchgate.net In this synthesis, the benzoic acid is first converted to its acyl chloride using thionyl chloride. nih.govresearchgate.net This intermediate then reacts with ethylene, and the subsequent product undergoes an intramolecular Friedel–Crafts alkylation to form the 1-indanone. nih.govresearchgate.net This one-pot method is cost-effective and suitable for large-scale production. researchgate.net

Advanced and Novel Synthetic Approaches

Regioselective Synthesis of Methoxy-Substituted Indanones

The regioselectivity in the synthesis of methoxy-substituted indanones can be controlled by the reaction conditions, particularly in polyphosphoric acid (PPA)-mediated syntheses. d-nb.info The concentration of phosphorus pentoxide (P2O5) in PPA has a crucial effect on the final product. d-nb.info For example, in the reaction of methacrylic acid with an appropriate benzene derivative, PPA with a high P2O5 content (83%) promotes the formation of the indanone with the methoxy group at the 5-position. d-nb.info Conversely, PPA with a lower P2O5 content (76%) favors the isomer with the methoxy group at the 6-position. d-nb.info This switch in regioselectivity allows for the targeted synthesis of specific isomers. d-nb.info

| PPA Condition | P2O5 Content | Favored Isomer |

| Condition A | 76% | 6-methoxy-1-indanone (B23923) d-nb.info |

| Condition B | 83% | 5-methoxy-1-indanone (B147253) d-nb.info |

One-Pot Syntheses of Indanones

Several one-pot methods for the synthesis of indanones have been developed to improve efficiency and scalability. nih.govgoogle.com One such method involves the reaction of phenylpropionic acid derivatives with a heteropoly acid and a phase transfer catalyst in an aprotic non-polar organic solvent. google.com This process, conducted at temperatures between 60-150 °C, yields 1-indanones through dehydration and acylation, avoiding intermolecular reactions and resulting in high selectivity and yield. google.com

Another notable one-pot synthesis starts with anisole (B1667542) and 3-chloropropionyl chloride, using a multi-component Lewis acid catalyst (e.g., AlCl3/LiCl). google.com The initial Friedel-Crafts acylation is followed by heating the reaction mixture to a molten salt state, which induces a Friedel-Crafts alkylation and ether cleavage to produce 5-hydroxy-1-indanone, a precursor to this compound. google.com This "one-pot" approach simplifies the procedure and purification, offering high yields. google.com

Microwave-Assisted Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanones, including this compound, can be achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. Non-conventional energy sources like microwave irradiation have been explored to facilitate this cyclization, offering a greener alternative to traditional methods that often require harsh conditions. nih.gov

Microwave-assisted synthesis has been shown to accelerate the intramolecular Friedel-Crafts reaction. scirp.org For instance, the cyclization of 3-(m-methoxyphenyl)propanoic acid to yield this compound can be influenced by this method. Studies comparing microwave heating with conventional heating have demonstrated that while microwave irradiation does not have a significant effect on intermolecular reactions, it can enhance the rate of intramolecular cyclizations. scirp.org This acceleration is attributed to the increased probability of the reacting sites coming into close proximity under microwave conditions. scirp.org

Research has also investigated the use of various catalysts in conjunction with microwave heating. For example, metal triflates have been used to catalyze the intramolecular Friedel-Crafts acylation in ionic liquids under microwave irradiation, providing good yields and the ability to reuse the catalyst. beilstein-journals.org

Comparative Data on Synthesis of 1-Indanone Derivatives:

| Method | Catalyst (%mol) | Solvent | Temperature (°C) | Time (min) |

|---|---|---|---|---|

| Microwave | Tb(OTf)3 | PEG | 120 | 60 |

| Ultrasound | PPA | None | 80 | 30 |

This table presents a selection of conditions and is not exhaustive of all published data. nih.govresearchgate.net

Organocatalysis in Indanone Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, allowing for the stereoselective creation of chiral molecules. researchgate.net While specific examples focusing solely on the organocatalytic synthesis of racemic this compound are not prevalent in the provided results, the broader application of organocatalysis to indanone systems is well-documented. For instance, organocatalysts have been employed in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, which can be a step in the formation of substituted indanones. researchgate.net

In the context of related structures, cinchona alkaloids have been used as phase-transfer catalysts for the enantioselective methylation of substituted 2-phenyl-1-indanones. maynoothuniversity.ieacs.org Furthermore, iminium organocatalysis has been successfully applied on an industrial scale, highlighting its potential for efficient and stereocontrolled synthesis. researchgate.net The development of organocatalytic cascade reactions has also led to the creation of complex spiro-bridged heterocyclic compounds incorporating an indanone moiety. acs.org

Precursor and Intermediate Chemistry in this compound Synthesis

Synthesis from 4-Hydroxy-1-indanone (B1297909) via Methylation

A common and direct route to this compound is through the methylation of its precursor, 4-hydroxy-1-indanone. This transformation is typically achieved by reacting 4-hydroxy-1-indanone with a methylating agent in the presence of a base.

A frequently used method involves stirring 4-hydroxy-1-indanone with methyl iodide (MeI) and potassium carbonate (K2CO3) in a solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.comnih.gov The reaction is often heated to ensure completion. nih.gov For example, one procedure describes adding methyl iodide to a mixture of 4-hydroxy-1-indanone and anhydrous potassium carbonate in DMF at 0°C, followed by stirring at room temperature. prepchem.com Another protocol involves refluxing the reactants in acetone. nih.gov Following the reaction, a standard workup procedure involving partitioning between an organic solvent and water, washing, drying, and recrystallization yields the final this compound product. prepchem.com

Reaction Conditions for Methylation of 4-Hydroxy-1-indanone:

| Methylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Methyl iodide | Potassium carbonate | DMF | 0°C to RT |

This table provides examples of reported reaction conditions. prepchem.comnih.gov

Generation of 4-Methoxy-7-methyl-1-indanone (B14044074)

The synthesis of 4-methoxy-7-methyl-1-indanone has been described through a multi-step process starting from 6-methylcoumarin (B191867). researchgate.netresearchgate.net One synthetic route involves the methylative lactone ring opening of 6-methylcoumarin, followed by catalytic hydrogenation of the resulting cinnamyl double bond to produce 3-(2'-methoxy-5'-methylphenyl)propanoic acid. researchgate.net This intermediate then undergoes cyclization using a dehydrating agent like polyphosphoric acid (PPA) to yield 4-methoxy-7-methyl-1-indanone. researchgate.netresearchgate.net An alternative approach involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride, which also produces the desired product in high yield. researchgate.netresearchgate.net

Formation of Iminium Cations from this compound

This compound can serve as a precursor for the formation of iminium cations. These reactive intermediates are generated when the ketone is activated, for instance, by metal ions or oximes. biosynth.com The formation of an iminium ion from an indanone can be a key step in various synthetic transformations, such as the Pictet-Spengler reaction or other cyclization reactions to form fused heterocyclic systems. For example, iminium ions generated from indanone derivatives can undergo cyclization to produce cyclopenta[ij]isoquinolines. rsc.orgscispace.com

Mechanistic Investigations of this compound Formation

The primary mechanism for the formation of this compound from its corresponding 3-arylpropionic acid is the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution pathway. In the presence of a strong acid or Lewis acid catalyst, the carboxylic acid of 3-(m-methoxyphenyl)propanoic acid is activated to form a highly electrophilic acylium ion. d-nb.info This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final this compound product.

The regioselectivity of the cyclization is directed by the activating methoxy group on the aromatic ring. In the case of 3-(m-methoxyphenyl)propanoic acid, the cyclization occurs at the position ortho to the methoxy group, which is sufficiently activated for the electrophilic attack.

Mechanistic studies have also been conducted on reactions involving indanone derivatives. For instance, the Beckmann rearrangement of this compound oxime has been investigated, with the proposed mechanism considering the effects of temperature and substituents on the product ratio. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4-Methoxy-1-indanone, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its ten protons. The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the four protons of the ethylidene bridge, and a characteristic singlet would appear for the three protons of the methoxy (B1213986) group.

Based on the structure, the following proton environments are present:

Three distinct aromatic protons (H-5, H-6, H-7).

Two pairs of methylene (B1212753) protons in the five-membered ring (H-2, H-3).

One methoxy group (OCH₃).

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, ten distinct carbon signals are expected, confirming the presence of ten carbon atoms in unique electronic environments.

The expected chemical shift regions for the carbon signals are:

Carbonyl Carbon (C=O): A signal in the far downfield region, typically >200 ppm, is characteristic of a ketone. utah.edu

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-165 ppm). Two of these are quaternary (C-3a, C-7a), with the carbon attached to the methoxy group (C-4) being significantly deshielded.

Aliphatic Carbons: Two signals corresponding to the methylene carbons (C-2, C-3) would appear in the upfield region (approx. 25-40 ppm). utah.edu

Methoxy Carbon: A single peak for the methoxy group's carbon atom would be observed around 55-57 ppm. rsc.org

The following table presents predicted ¹³C NMR chemical shifts based on analysis of structurally similar indanone compounds. nih.govutah.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~205 |

| C2 (-CH₂-) | ~26 |

| C3 (-CH₂-) | ~37 |

| C3a (Ar-C) | ~130 |

| C4 (Ar-C-O) | ~164 |

| C5 (Ar-C-H) | ~110 |

| C6 (Ar-C-H) | ~135 |

| C7 (Ar-C-H) | ~125 |

| C7a (Ar-C) | ~156 |

| -OCH₃ | ~56 |

Note: Data is predictive and based on analogous structures.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOE experiments detect through-space interactions between protons that are in close proximity. In a NOESY spectrum of this compound, a correlation would be expected between the methoxy protons and the proton at the C-5 position on the aromatic ring, confirming their spatial relationship. rsc.org While this compound itself is not chiral, NOE is invaluable for determining the relative stereochemistry in more complex indanone derivatives that contain multiple stereocenters. sacredheart.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can further confirm its structure. The compound has a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 162. This corresponds to the intact molecule that has lost one electron. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (162.06808 Da), which confirms the elemental formula C₁₀H₁₀O₂. nih.gov

The fragmentation of the indanone core typically follows predictable pathways. Common fragmentation patterns for related indanones include:

Loss of a methyl radical (·CH₃): Resulting in a fragment at m/z 147.

Loss of carbon monoxide (CO): A characteristic fragmentation for ketones, leading to a fragment at m/z 134.

Retro-Diels-Alder reaction: Cleavage of the five-membered ring can lead to the loss of ethene (C₂H₄), producing a fragment at m/z 134.

Analysis of the isomeric 5-Methoxy-1-indanone (B147253) shows a strong molecular ion peak at m/z 162 and a significant fragment ion at m/z 134, consistent with the loss of CO. nih.gov Electrospray ionization (ESI-MS), a softer ionization technique, is also widely used, particularly for analyzing derivatives, and typically shows a strong protonated molecule peak [M+H]⁺ at m/z 163. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most significant peaks in the IR spectrum of this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone, typically appearing in the range of 1690-1715 cm⁻¹. vulcanchem.com This is one of the most prominent features in the spectrum.

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ correspond to the C-H bonds of the benzene ring.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the C-H bonds of the methylene groups in the five-membered ring and the methoxy group.

C-O Stretch (Aromatic Ether): A strong absorption band around 1250-1275 cm⁻¹ is indicative of the aryl-O bond of the methoxy group.

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the aromatic ring.

Other Spectroscopic Methods (e.g., UV/VIS Absorption for Aggregation Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The indanone structure, with its fused benzene ring and carbonyl group, creates a conjugated system that absorbs light in the UV region. The absorption spectrum of indanone derivatives is dominated by an intense peak, the position of which is influenced by substituents on the aromatic ring, such as the methoxy group. mdpi.com

UV-Vis spectroscopy is also a valuable tool for studying molecular aggregation. For certain indanone derivatives, the formation of nano-aggregates in aqueous solutions can be detected by the appearance of a new, strong absorption peak at a different wavelength from the monomeric species. This phenomenon is critical in understanding the behavior of these molecules in solution, as aggregation can significantly affect their properties. researchgate.net This spectroscopic shift provides a method to monitor the self-association process and determine the conditions under which it occurs.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of this compound. This method is routinely employed to ensure the quality of the compound, separate it from potential impurities, and monitor the progress of synthetic reactions. Commercial suppliers of this compound typically guarantee a minimum purity of 98% as determined by HPLC analysis.

In a specific synthetic context, this compound was prepared via the methylation of 4-hydroxy-1-indanone (B1297909). The purity of the final product was confirmed to be 98.6% by HPLC analysis conducted on an Agilent 1100 HPLC system. While detailed parameters for this specific analysis are not fully documented in the literature, typical HPLC methods for related indanone derivatives provide insight into the conditions that may be employed.

For instance, the analysis of related nitro-substituted indanones has utilized a C18 column with a mobile phase consisting of a 70:30 mixture of acetonitrile (B52724) and water. Similarly, other indanone derivatives have been analyzed using a Kromasil C-18 column (4.6 mm × 250 mm, 5 µm) with the purity of the target compounds confirmed to be above 97%. For the related compound 5,6-Dimethoxy-1-indanone (B192829), a reverse-phase HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. This method is also adaptable for Mass Spectrometry (MS) applications by substituting phosphoric acid with formic acid. In other studies involving indenopyrazole derivatives synthesized from methoxy-indanones, HPLC purity was reported along with specific retention times, such as a purity of 98.3% with a retention time of 7.69 minutes using a mobile phase of methanol (B129727) and dichloromethane (B109758) (1:4).

These examples highlight the versatility of reversed-phase HPLC in the purity assessment of this compound and its analogues, with common variables including C18 stationary phases and mobile phases composed of acetonitrile/water or methanol/dichloromethane mixtures.

Table 1: Examples of HPLC Conditions for Purity Assessment of this compound and Related Compounds

| Compound | HPLC System/Column | Mobile Phase | Purity/Findings |

|---|---|---|---|

| This compound | Agilent 1100 HPLC system | Not specified | 98.6% purity |

| This compound | Not specified | Not specified | ≥98% purity |

| 4-Methoxy-6-nitro-indan-1-one | C18 column | Acetonitrile:Water (70:30) | Used to confirm byproduct formation |

| Indanone-chalcone hybrids | Waters 600-2487 plus system, Kromasil C-18 (4.6 mm × 250mm, 5µm) | Not specified | >97% purity |

| Indenopyrazole derivative | Not specified | Methanol:Dichloromethane (1:4) | 98.3% purity (Retention Time: 7.69 min) |

| 5,6-Dimethoxy-1-indanone | Newcrom R1 column | Acetonitrile, Water, Phosphoric Acid | Method suitable for preparative separation |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 1 Indanone

Quantum Chemical Calculations for Energetic Properties

Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules like 4-Methoxy-1-indanone. High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, provide reliable data on energetic properties that are in close agreement with experimental findings. mdpi.comresearchgate.net

The gas-phase standard molar enthalpy of formation (ΔfH°m(g)) is a key thermodynamic quantity that indicates the stability of a molecule. For this compound, this value has been determined through sophisticated computational methods. mdpi.com A study combining experimental techniques with G3(MP2)//B3LYP level calculations reported a calculated ΔfH°m(g) value of -219.1 ± 3.3 kJ·mol⁻¹. mdpi.com This calculated value shows good agreement with the experimentally determined value of -216.5 ± 2.9 kJ·mol⁻¹. mdpi.com These calculations provide a robust method for estimating the energetic properties of such compounds. researchgate.net

| Compound | Calculated Value (kJ·mol⁻¹) | Experimental Value (kJ·mol⁻¹) |

|---|---|---|

| This compound | -219.1 ± 3.3 mdpi.com | -216.5 ± 2.9 mdpi.com |

| 1-Indanone (B140024) | Not available in cited sources | -64.0 ± 3.8 acs.org |

The energetic effect of introducing a substituent onto a molecular core can be quantified by calculating enthalpic increments. For this compound, the presence of the methoxy (B1213986) group results in a significant decrease in the gas-phase enthalpy of formation. mdpi.comresearchgate.net The enthalpic increment for inserting a methoxy group into the 1-indanone core is approximately -153 kJ·mol⁻¹. mdpi.comresearchgate.net This stabilizing effect can be compared to the effect of the same substituent on other cyclic systems, demonstrating that the energetic contribution is relatively consistent across different molecular environments. mdpi.comup.pt This suggests that the stabilizing effect of the methoxy group is largely independent of the surrounding chemical structure. mdpi.com

| Parent Molecule | Substituted Product | Enthalpic Increment (kJ·mol⁻¹) |

|---|---|---|

| 1-Indanone | This compound | -152.5 mdpi.comresearchgate.net |

| Benzene (B151609) | Methoxybenzene (Anisole) | -150.3 mdpi.comresearchgate.net |

| Anthracene | 1-Methoxyanthracene | -152.0 mdpi.comresearchgate.net |

Molecular Geometry and Conformation Analysis

The molecular geometry of substituted indanones is influenced by the position and orientation of the substituent groups. While specific conformational analysis for this compound is not detailed in the provided search results, studies on related molecules like 5,6-dimethoxy-1-indanone (B192829) provide valuable insights. nih.gov For these types of molecules, the orientation of the methoxy group(s) relative to the indanone ring is a critical factor in determining the most stable conformer. up.ptnih.gov The lone pair electrons on the methoxy oxygen atom can lead to slight distortions in the aromatic ring's bond angles from the ideal 120°, which in turn can influence the planarity of the fused cyclopentanone (B42830) ring. nih.gov It is expected that the methoxy group in this compound would also adopt a preferred orientation to maximize stability through electronic interactions with the aromatic system.

Electronic Structure and Reactivity Predictions

The methoxy group has a dual electronic influence on the aromatic ring to which it is attached. stackexchange.com It is electron-donating through resonance and electron-withdrawing through induction. stackexchange.com

Resonance Effect: The lone pairs on the oxygen atom can delocalize into the π-system of the aromatic ring, increasing the electron density within the ring. This is a powerful electron-donating effect. stackexchange.com This delocalization is evident in NBO analyses of similar molecules, which show significant n→π* interactions. nih.gov

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework. stackexchange.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling explores the link between the chemical structure of a compound and its biological activity. By systematically altering functional groups on a core scaffold, researchers can deduce which molecular features are essential for a desired effect. For the indanone class of compounds, SAR studies have been instrumental in optimizing their various pharmacological activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. science.gov While specific QSAR models for this compound are not extensively published, studies on analogous indanone derivatives provide a framework for how such a model could be developed. These studies are particularly prominent in the context of designing inhibitors for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. science.govmolbase.cn

A typical QSAR study on indanone derivatives involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These relate to how the molecule will interact with other molecules and its reactivity. science.govmolbase.cn

Steric Descriptors: These describe the size and shape of the molecule, for example, molecular weight, volume, and surface area. science.gov

Thermodynamic Descriptors: Parameters like Gibbs Free Energy (G) and enthalpy of formation describe the energetic properties of the molecule. molbase.cn

In a QSAR analysis of indanone and aurone (B1235358) derivatives as AChE inhibitors, descriptors such as LUMO energy, molecular diameter, and Gibbs Free Energy were found to be significant contributors to the inhibitory activity. molbase.cn The resulting QSAR model was expressed as a linear equation correlating these descriptors with the biological activity (pIC₅₀). Such models allow for the virtual screening of new, un-synthesized indanone derivatives to predict their potency. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) on 2-substituted 1-indanone derivatives successfully constructed models with high predictive capability, indicating that bulky, hydrophobic groups with a positive partial charge would enhance binding affinity to AChE.

These findings suggest that a QSAR model for this compound and its derivatives would likely rely on a combination of electronic and steric descriptors to predict their biological activities against various targets.

| QSAR Model Type | Target | Significant Molecular Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR | Acetylcholinesterase (AChE) | LUMO Energy, Gibbs Free Energy (G), Molecular Diameter | molbase.cn |

| 3D-QSAR (CoMFA/CoMSIA) | Acetylcholinesterase (AChE) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | |

| 2D-QSAR | Acetylcholinesterase (AChE) | Dipole Moment, HOMO Energy, Molecular Shape | science.gov |

Prediction of Physico-chemical Parameters (e.g., Log P for Lipophilicity)

Physicochemical parameters are critical for determining a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (Log P), is a key parameter influencing a compound's ability to cross biological membranes.

In addition to Log P, other parameters such as the gas-phase standard molar enthalpy of formation (ΔfHₘ°(g)) have been determined for this compound through a combination of experimental calorimetry and high-level G3(MP2)//B3LYP computational theory. The close agreement between the experimental and computed values lends confidence to the accuracy of theoretical modeling for this class of compounds.

| Parameter | Value | Method | Compound | Reference |

|---|---|---|---|---|

| Log P | 1.96 | Prediction | 7-Fluoro-4-methoxy-1-indanone | |

| Gas-Phase Enthalpy of Formation (ΔfHₘ°(g)) | -219.1 ± 3.3 kJ·mol⁻¹ | G3(MP2)//B3LYP Calculation | This compound |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. molbase.com This method is invaluable for understanding potential mechanisms of action and for structure-based drug design. Docking simulations calculate a binding energy or scoring function, which estimates the binding affinity between the ligand and the receptor.

While specific docking studies targeting this compound are not widely reported, numerous studies have been performed on other indanone derivatives against a variety of biological targets. These studies demonstrate the utility of the indanone scaffold in interacting with diverse protein active sites. For example, indanone derivatives have been docked into:

Acetylcholinesterase (AChE): To explore their potential in treating Alzheimer's disease.

Cereblon (CRBN): A component of the E3 ubiquitin ligase complex, identifying novel inhibitors with better binding affinity than thalidomide. nih.gov

Bacterial Enzymes: Including methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP), to investigate their antibacterial activity. researchgate.netnih.gov

Neuroinflammatory Mediators: Such as monoamine oxidase-B (MAO-B), to assess their potential as anti-Parkinsonian agents.

In these studies, the indanone core typically serves as a rigid anchor that positions various substituents to make specific interactions with amino acid residues in the receptor's binding pocket. Common interactions include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. For instance, in a study of indanone derivatives as antibacterial agents, docking simulations identified key hydrogen bonding and hydrophobic interactions within the active sites of MetRS and PBP. researchgate.net Similarly, computational studies of indanone derivatives binding to the protein cereblon revealed interaction hotspots and calculated binding affinities, with some derivatives showing higher affinity than the reference compound thalidomide. nih.gov

These examples strongly suggest that this compound could be a viable ligand for various receptors. The methoxy group could act as a hydrogen bond acceptor, while the bicyclic indanone core provides a platform for hydrophobic interactions. A hypothetical docking study of this compound would likely reveal its potential to bind to targets involved in neurodegenerative diseases or cancer, depending on the specific receptor chosen for the simulation.

| Protein Target | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Indanone core used to orient substituents for optimal interaction within the enzyme's active site. | |

| Cereblon (CRBN) | Cancer | Identified indanone derivatives with higher calculated binding affinity (-163.16 kJ/mol) than thalidomide. | nih.gov |

| Methionyl-tRNA synthetase (MetRS) & Penicillin-binding protein (PBP) | Antibacterial | Predicted binding interactions at the active site, correlating with observed antibacterial activity. | researchgate.netnih.gov |

| Monoamine oxidase-B (MAO-B) | Parkinson's Disease | Used to gain mechanistic insights into the neuroprotective effects of new indanone derivatives. |

Applications of 4 Methoxy 1 Indanone in Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

As a benzo-fused ketone, 4-Methoxy-1-indanone is a key starting material and intermediate in the synthesis of a wide array of intricate organic structures. wikipedia.org Its inherent reactivity allows for numerous chemical transformations, making it a staple in synthetic organic chemistry.

This compound has proven instrumental in the total synthesis of complex, biologically active molecules.

Gephyrotoxin: This compound is a crucial starting material in the formal synthesis of gephyrotoxin, a neurotoxic alkaloid originally isolated from the skin of the Colombian tropical frog Dendrobates histrionicus. nih.govwikipedia.org A notable synthetic route utilizes commercially available this compound to produce a key benzo-fused indolizidine intermediate. wikipedia.orgflybase.org This synthesis requires nine steps to yield the intermediate, which is then further transformed into gephyrotoxin. wikipedia.orgflybase.org

Oxime Derivatives: this compound readily reacts to form oxime derivatives. nih.gov It can be converted into an isomeric mixture of oximes through reactions with reagents like hydroxylamine (B1172632) hydrochloride. wikipedia.orgnih.gov These oxime derivatives are valuable in their own right and can undergo further reactions, such as the Beckmann rearrangement, to create other important chemical structures. herts.ac.uk

The structural core of this compound is found within numerous pharmacologically active compounds, establishing it as a key building block in drug discovery and development. fishersci.fi

Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various drugs, including certain antihistamines and anti-inflammatory agents. fishersci.fi The broader class of 1-indanone (B140024) derivatives has been extensively studied for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties, as well as for the treatment of neurodegenerative diseases like Alzheimer's. uni.lu

Agrochemicals: The utility of 1-indanone derivatives extends to agriculture, where they are used as effective insecticides, fungicides, and herbicides. uni.lu For instance, derivatives of this compound are involved in the synthesis of indoxacarb, a potent insecticide that functions by blocking neuronal sodium channels in insects. wikipedia.orgnih.gov

While direct applications are still emerging, the indanone scaffold is relevant in the creation of specialized chemical tools for research.

Analytical Reagents: 5-Methoxy-1-indanone (B147253), a close isomer, is used as a biochemical reagent in life science research. nih.gov this compound itself is suitable for studying reaction kinetics, such as in biocatalyzed oxidation reactions. wikipedia.org

Fluorescent Probes: The development of fluorescent probes often utilizes related indanone structures. For example, derivatives like 6-nitro-1-indanone (B1293875) are employed in the synthesis of fluorescent probes and other analytical reagents. americanelements.com

Role in Material Science Applications

The indanone structural unit is integral to the development of various functional materials due to its electronic and photophysical properties. sigmaaldrich.com

Indanones are recognized as important synthetic intermediates for producing fine organic chemicals, including various dyes and pigments. sigmaaldrich.comwikipedia.org The planar structure and conjugated system of certain indanone derivatives, such as 1,1-dicyanomethylene-3-indanone (IC), make them strong electron-accepting moieties. This property is highly desirable in the design of organic semiconductors and other materials for photovoltaic applications.

The indanone framework is a component in molecules designed for applications in organic electronics, including materials that exhibit luminescence and photochromism. sigmaaldrich.comwikipedia.org

Organic Luminescence: Research into materials exhibiting aggregation-induced emission and mechanochromic luminescence has utilized complex molecules built upon ketone frameworks. Donor-acceptor-donor (D-A-D) structured molecules, which can be synthesized from such building blocks, are known to have these luminescent properties.

Photochromism: Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been demonstrated in complex molecules synthesized from ketone precursors. The synthesis of thermally irreversible photochromic arylbutadienes, for example, can be achieved through reactions involving commercially available ketones.

Intermediacy in Other Chemical Reactions

This compound can serve as a starting material in halogenation reactions, although its reactivity is highly influenced by the position of the methoxy (B1213986) group. A study focused on environmentally friendly, solvent-free iodination methods found that the aromatic ring of this compound is deactivated towards electrophilic substitution under specific conditions. chem-soc.si

In an attempt to iodinate this compound using a system of elemental iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂), no conversion of the starting material was observed. chem-soc.si The reaction was conducted under solvent-free reaction conditions (SFRC) at a temperature of 45°C for 7 hours with 0.5 molar equivalents of the iodinating reagent. chem-soc.si This lack of reactivity contrasts with its isomer, 5-Methoxy-1-indanone, which under identical conditions, yielded a 13% conversion to the corresponding iodinated product. chem-soc.si This research highlights the significant electronic effect of the methoxy group's position on the aromatic ring's susceptibility to electrophilic attack. chem-soc.si

Table 1: Comparative Iodination of Methoxy-1-indanone Isomers

| Compound | Reagent System | Conditions | Conversion (%) |

|---|---|---|---|

| This compound | I₂ / 30% aq. H₂O₂ | 45°C, 7h, solvent-free | 0% |

| 5-Methoxy-1-indanone | I₂ / 30% aq. H₂O₂ | 45°C, 7h, solvent-free | 13% |

Information regarding the use of this compound in diazotization-nitration sequences could not be provided based on the available, permissible sources. Direct nitration of this compound is known to be challenging for achieving regioselectivity at the 6-position, often resulting in a mixture of products.

Biological Activities and Pharmacological Relevance of 4 Methoxy 1 Indanone Derivatives

General Biological Activities of Indanone Derivatives

Indanone derivatives have demonstrated a wide spectrum of biological activities, making them a "privileged structure" in medicinal chemistry. researchgate.netnih.govresearchgate.net Their versatility stems from the reactive keto group and the aromatic ring, which allow for various chemical modifications to enhance specific biological effects. These compounds are found in both natural products and synthetic molecules and have been investigated for a multitude of therapeutic uses. researchgate.netresearchgate.netrasayanjournal.co.in

Indanone derivatives are recognized for their potent anti-inflammatory properties. researchgate.netbeilstein-journals.orgnih.gov Research has shown that these compounds can modulate inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs. researchgate.netontosight.aidovepress.com For instance, certain isoxazole (B147169) fused 1-indanone (B140024) derivatives have exhibited stronger inhibition of paw edema in rat models than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. beilstein-journals.org A study on thiazolyl hydrazone derivatives of 1-indanone also revealed significant anti-inflammatory action, with some compounds showing more potent activity than ibuprofen. who.int The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.comnih.gov Specifically, a novel indanone derivative, C5, demonstrated significant, concentration-dependent reduction of nitric oxide (NO), TNF-α, and interleukin-1 beta (IL-1β) release, highlighting its neuroinflammatory inhibitory effects. nih.gov

| Indanone Derivative Type | Key Findings | Reference Compound | Source |

|---|---|---|---|

| Isoxazole fused 1-indanones | Exhibited stronger inhibition of paw edema than the reference. | Indomethacin | beilstein-journals.org |

| Thiazolyl hydrazone derivatives | Showed more potent anti-inflammatory activity than the reference. | Ibuprofen | who.int |

| 2-benzylidene-1-indanone (B110557) derivatives | Inhibited LPS-induced TNF-α and IL-6 expression. | Xanthohumol | dovepress.com |

| Indanone derivative C5 | Reduced release of NO, TNF-α, and IL-1β. | N/A | nih.gov |

The anticancer potential of indanone derivatives is a significant area of research. researchgate.netbeilstein-journals.orgnih.gov These compounds have shown efficacy against various human cancer cell lines. nih.govresearchgate.net For example, gallic acid-based indanone derivatives have demonstrated potent anticancer activity, with one compound showing high potency against a hormone-dependent breast cancer cell line (MCF-7) without toxicity to human erythrocytes at higher concentrations. nih.govresearchgate.net Another study on thiazolyl hydrazone derivatives of 1-indanone identified compounds with promising anticancer activity against several colon cancer cell lines, with some being more effective than the standard drug irinotecan (B1672180) against p53 mutant colon cancer cells. stjohns.edu The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest (commonly at the G2/M phase), and inhibition of tubulin polymerization. stjohns.eduresearchgate.net Furthermore, some derivatives have shown antiangiogenic activity by suppressing key factors like VEGF-R1, VEGF-R2, and HIF-α in cancer cells. researchgate.net Indanone derivatives with a 3,4,5-trimethoxyphenyl fragment are noted as promising colchicine (B1669291) site inhibitors, known for microtubule destabilization and anticancer effects. researchgate.net

| Indanone Derivative Type | Cancer Cell Line | Key Mechanism of Action | Source |

|---|---|---|---|

| Gallic acid-based indanones | MCF-7 (breast cancer) | Not specified | nih.govresearchgate.net |

| Thiazolyl hydrazone derivatives | Colon cancer cell lines (HT-29, COLO 205, KM 12) | G2/M phase cell cycle arrest, apoptosis induction, inhibition of tubulin polymerization | stjohns.edu |

| Gallic acid based indanone derivative (1) | Ehrlich ascites carcinoma, MCF-7 (breast cancer) | Inhibition of tubulin polymerization, G2/M phase arrest, apoptosis induction, antiangiogenic activity | researchgate.net |

| Benzylideneindanone derivatives | Various cancer cell lines | Inhibition of microtubule polymerization, G2/M phase arrest, apoptosis induction | rsc.org |

Indanone derivatives also exhibit significant antiviral and antibacterial properties. researchgate.netbeilstein-journals.orgnih.gov Research has highlighted their potential in combating various pathogens. rasayanjournal.co.in For instance, a series of isoxazole fused 1-indanone derivatives showed notable antibacterial and antifungal activity. beilstein-journals.org Chalcone (B49325) derivatives containing an indanone moiety have been found to have good therapeutic and protective activities against the tobacco mosaic virus (TMV). acs.org The antimicrobial action of certain nitro-containing indanone derivatives is thought to involve the reduction of the nitro group, which generates reactive species capable of damaging microbial DNA and proteins.

The therapeutic applications of indanone derivatives extend to antimalarial and insecticidal activities. beilstein-journals.orgnih.gov Certain benzocycloalkanone derivatives, which include indanones, have been evaluated as antimalarial agents, with some showing activity in inhibiting the formation of β-hematin, a crucial process for the malaria parasite's survival. nih.gov The structural features of these compounds also contribute to their potential use as insecticides.

Specific Biological Activities Related to Methoxy-Substituted Indanones

The introduction of methoxy (B1213986) groups onto the indanone scaffold can significantly modulate the biological activity of the resulting derivatives. These substitutions can alter the compound's electronic properties, lipophilicity, and ability to interact with biological targets. ontosight.ai

Methoxy-substituted indanones have emerged as particularly promising agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netsmolecule.com The well-known Alzheimer's drug, Donepezil (B133215), is itself an indanone derivative, underscoring the therapeutic potential of this chemical class. researchgate.netnih.govresearchgate.net

Research into 2-arylidene-4-methoxy-7-methyl-1-indanone derivatives, inspired by Donepezil, has shown their potential as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. nih.gov Furthermore, indanone derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and disaggregate existing Aβ fibrils. mdpi.com

In the context of Parkinson's disease, 2-heteroarylidene-1-indanone derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B). nih.gov The substitution with a methoxy group on the indanone's A-ring was found to significantly enhance MAO-B inhibition. nih.gov Methoxy-substituted 2-benzylidene-1-indanone derivatives have also been investigated as adenosine (B11128) A1 and A2A receptor antagonists, which are potential targets for treating Parkinson's. scite.ainih.gov Studies have shown that a 4-methoxy substitution on the indanone ring is preferable for enhancing affinity to these receptors. nih.gov Additionally, certain aminoindan derivatives, including (S)-6-methoxy-1-aminoindan, have been explored for treating Parkinson's-type dementia. google.com

| Derivative | Disease Target | Mechanism of Action | Key Finding | Source |

|---|---|---|---|---|

| 2-arylidene-4-methoxy-7-methyl-1-indanone | Alzheimer's Disease | Acetylcholinesterase (AChE) inhibition | Inspired by Donepezil, shows potential as AChE inhibitors. | nih.gov |

| Indanone derivatives | Alzheimer's Disease | Inhibition of Aβ aggregation and disaggregation of Aβ fibrils | Exhibited over 80% inhibition of Aβ aggregation. | mdpi.com |

| 2-heteroarylidene-1-indanone | Parkinson's Disease | Monoamine oxidase B (MAO-B) inhibition | Methoxy substitution on the A-ring significantly enhances MAO-B inhibition. | nih.gov |

| Methoxy substituted 2-benzylidene-1-indanone | Parkinson's Disease | Adenosine A1 and A2A receptor antagonism | 4-methoxy substitution is preferred for higher receptor affinity. | nih.gov |

| (S)-6-methoxy-1-aminoindan | Parkinson's-type dementia | Not specified | Investigated for therapeutic use in Parkinson's-type dementia. | google.com |

Modulation of Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of amine neurotransmitters. Their inhibition is a key strategy in treating neurodegenerative and neuropsychiatric disorders like Parkinson's disease and depression. beilstein-journals.org Various derivatives of 1-indanone have been identified as potent and selective inhibitors of MAO, particularly the MAO-B isoform. beilstein-journals.orgthieme-connect.com

Indanone-chalcone hybrid compounds, synthesized from 5,6-dimethoxy-1-indanone (B192829), have shown significant MAO inhibitory activity. sci-hub.se Notably, some of these synthetic compounds exhibited selective and potent inhibition of MAO-B. sci-hub.se For instance, compound TM-2 was identified as a highly selective MAO-B inhibitor with an IC₅₀ value of 0.022 µM. sci-hub.se Further studies on 2-heteroarylidene-1-indanone derivatives confirmed that the indanone moiety can bind within the substrate cavity of MAO-B, primarily through Van der Waals forces. mdpi.com Thiosemicarbazone derivatives incorporating an indanone-mimicking structure have also been developed as highly effective and reversible MAO-B inhibitors. mdpi.com

| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indanone-Chalcone Hybrid | TM-2 | MAO-B | 0.022 µM | sci-hub.se |

| Benzofuran-Thiosemicarbazone Hybrid | Compound 2b (methoxyethyl substituent) | MAO-B | 0.042 µM | mdpi.com |

| Benzothiophene-Thiosemicarbazone Hybrid | Compound 2h (methoxyethyl substituent) | MAO-B | 0.056 µM | mdpi.com |

| 2-Benzylidene-7-methoxy-1-tetralone | (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 µM | thieme-connect.com |

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). sci-hub.semdpi.com Indanone derivatives have emerged as significant inhibitors of this process. beilstein-journals.orgmdpi.com A series of indanone-chalcone hybrids demonstrated potent inhibitory activity against self-mediated Aβ₁₋₄₂ aggregation, with most compounds surpassing the potency of curcumin, a reference compound. sci-hub.se

Compounds TM-4, TM-8, and TM-11 were particularly effective, showing IC₅₀ values of 3.8 µM, 4.6 µM, and 1.8 µM, respectively, for inhibiting Aβ aggregation. sci-hub.se These compounds also proved capable of disaggregating existing Aβ fibrils. sci-hub.se Hybrid compounds that merge the indanone core of donepezil with other pharmacophores have been shown to inhibit Aβ aggregation induced by acetylcholinesterase (AChE) and also prevent the self-aggregation of the highly amyloidogenic Aβ₄₂ peptide. nih.gov

| Compound | Aβ Aggregation Inhibition (IC₅₀) | Aβ Fibril Disaggregation (IC₅₀) | Reference |

|---|---|---|---|

| TM-11 | 1.8 µM | 7.9 µM | sci-hub.se |

| TM-4 | 3.8 µM | 5.8 µM | sci-hub.se |

| TM-8 | 4.6 µM | 11.5 µM | sci-hub.se |

| TM-12 | Not specified, but potent | 7.2 µM | sci-hub.se |

| Curcumin (Reference) | 26.7 µM | Not specified | sci-hub.se |

Cardiovascular Drug Development

While direct applications in cardiovascular drug development are less extensively documented for 4-methoxy-1-indanone itself, the activities of its derivatives on targets like adenosine receptors suggest potential relevance. Adenosine receptors play roles in metabolic abnormalities, and their modulation can impact cardiovascular health. researchgate.netnih.govnih.gov For instance, hydrazone derivatives, a class into which some modified indanones fall, have been reported to have actions on the cardiovascular system. bohrium.com However, dedicated research focusing on this compound derivatives for primary cardiovascular indications is not prominent in the reviewed literature.

Immunomodulatory Effects

Indanone derivatives possess notable immunomodulatory and anti-inflammatory properties. preprints.orgmdpi.com Pyridine-linked indanone derivatives that include methoxy groups have demonstrated a strong ability to inhibit Tumor Necrosis Factor-α (TNF-α) in cellular models of inflammatory bowel disease. preprints.org

A study on 2-benzylidene-1-indanone derivatives evaluated their capacity to reduce the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. scienceopen.com Many of the synthesized derivatives showed moderate to potent activity. scienceopen.com Compound 4d , which features a 4-hydroxy and 3-methoxy substitution pattern, was the most effective, potently inhibiting both IL-6 and TNF-α expression. scienceopen.com This highlights the potential of the indanone scaffold in developing treatments for chronic inflammatory diseases. preprints.orgscienceopen.com

Adenosine Receptor (AR) Antagonism

Methoxy-substituted indanones have been identified as a novel class of non-xanthine adenosine receptor (AR) antagonists. mdpi.com Specifically, the derivative (E)-2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (2-BI ) acts as a potent dual antagonist for A₁ and A₂A adenosine receptors, with affinities in the nanomolar range (A₁ Kᵢ = 42 nM; A₂A Kᵢ = 78 nM). nih.govmdpi.com

This dual antagonism has been explored for its therapeutic potential in diabetes and depression. researchgate.netmdpi.com In diabetic rat models, 2-BI was shown to decrease intestinal glucose absorption and improve glucose tolerance, suggesting its utility as an antidiabetic agent. researchgate.netnih.govnih.gov The antagonist activity at these receptors points to the compound's ability to influence metabolic pathways, similar to caffeine (B1668208) but with a distinct chemical structure. researchgate.net

Mechanistic Studies of Biological Activity

Influence of Substituent Groups on Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituent groups on the indanone and associated phenyl rings.

For MAO Inhibition : The position of hydroxyl (-OH) and methyl (-CH₃) groups on the benzylidene ring of indanone-chalcone hybrids significantly affects inhibitory potency against MAO-B. sci-hub.se When these groups are at the 3-position, the activity is greater than at the 2- or 4-positions. sci-hub.se For 2-heteroarylidene-1-tetralone derivatives, which are structurally related to indanones, the nature of the substituent also dictates MAO-B inhibition, with the order of decreasing activity being: cyclohexyl, phenyl > thiophene (B33073) > pyridine, furane, pyrrole, cyclopentyl. thieme-connect.com

For Aβ Aggregation Inhibition : Structure-activity relationship studies revealed that electron-withdrawing groups on the benzene (B151609) ring of indanone-chalcone hybrids generally result in better Aβ aggregation inhibitory activity compared to electron-donating groups. sci-hub.se

For Anti-inflammatory Effects : In 2-benzylidene-1-indanone derivatives, methylation of a 3'-hydroxy group to a methoxy group led to a nearly 1.8-fold increase in TNF-α inhibitory activity. scienceopen.com Conversely, increasing the size of alkoxy substituents at the 4'-position was not well tolerated and decreased anti-inflammatory action. scienceopen.com The presence of 3',4'-dihydroxy groups was found to be beneficial for IL-6 inhibition. scienceopen.com

For Adenosine Receptor Antagonism : The affinity for adenosine receptors is highly sensitive to substitution patterns. Research has clearly shown that a methoxy group at the C4 position of the indanone ring, combined with 3' and 4' dihydroxy groups on the benzylidene ring, leads to substantially improved affinity for both A₁ and A₂A receptors. nih.govmdpi.com

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Derivatives of this compound have been identified as potent ligands for several key biological targets, particularly enzymes and receptors implicated in neurological conditions. The indanone scaffold serves as a foundational structure for molecules designed to interact with these targets. researchgate.netnih.gov

One of the most studied applications is in the development of inhibitors for enzymes involved in neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.net Specifically, 2-benzylidene-1-indanone derivatives, which can be synthesized from precursors like this compound, have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system. researchgate.netnih.gov For example, (E)-2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (a derivative of this compound) was found to be a potent antagonist of both A1 and A2A adenosine receptors, with Ki values of 42 nM and 78 nM, respectively. nih.gov Similarly, another derivative, (E)-2-(3-hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one, also showed high affinity for these receptors (A1 Ki = 41 nM; A2A Ki = 97 nM). nih.gov

Further research into photoisomerizable 2-benzylideneindan-1-one (B1199582) analogs has highlighted their dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), another crucial enzyme target in neurodegeneration. mdpi.com Molecular docking studies help to rationalize how these molecules, including isomers, fit into the binding sites of these enzymes. mdpi.comrsc.org The core structure derived from this compound is crucial for these interactions. For instance, the methoxy group can form specific hydrophobic interactions within the enzyme's active site. rsc.org

Beyond enzymes, these compounds interact with G-protein coupled receptors (GPCRs). The 2-benzylidene-1-indanone scaffold has proven effective in targeting adenosine A1 and A2A receptors, which are important in neurological and inflammatory processes. nih.gov The substitution pattern on both the indanone ring (Ring A) and the benzylidene ring (Ring B) dictates the affinity and selectivity for these receptors. nih.gov

Table 1: Interaction of this compound Derivatives with Biological Targets This table is interactive and can be sorted by clicking on the headers.

| Derivative | Target(s) | Finding | Reference |

|---|---|---|---|

| (E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | Adenosine A1 & A2A Receptors | Potent dual antagonist with Ki values of 42 nM (A1) and 78 nM (A2A). | nih.gov |

| (E)-2-(3-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | Adenosine A1 & A2A Receptors | Potent dual antagonist with Ki values of 41 nM (A1) and 97 nM (A2A). | nih.gov |

| 2-Benzylidene-1-indanone Analogues | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Act as dual inhibitors; activity is influenced by photo-induced isomerism. | mdpi.com |

| Donepezil-like Indanone Derivatives | Acetylcholinesterase (AChE) | The 6-methoxy group of an indanone derivative showed hydrophobic interaction with the Leu289 residue of AChE. | rsc.org |

Structure-Activity Relationship (SAR) of this compound and Its Analogues in Biological Systems

The biological activity of this compound derivatives is highly dependent on their chemical structure. The strategic placement of substituents on the indanone core and any associated side chains can dramatically influence their pharmacological profile. researchgate.netrsc.org

Positional Isomerism and Biological Activity

The position of the methoxy group on the indanone ring is a critical determinant of biological activity. Comparative studies of 4-methoxy, 5-methoxy, and 6-methoxy-1-indanone (B23923) isomers reveal significant differences in their interactions with biological targets.

In the context of adenosine receptor antagonism, a 4-methoxy group on the indanone ring (Ring A), combined with specific substitutions on the benzylidene ring (Ring B), was found to be optimal for high affinity at both A1 and A2A receptors. nih.gov For example, moving the methoxy group from position 4 to position 5, as in (E)-2-(3,4-dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, resulted in significantly lower binding affinity. nih.gov

Similarly, in the development of acetylcholinesterase (AChE) inhibitors, the position of the methoxy group plays a key role. While donepezil features 5,6-dimethoxy substitution, studies on simpler analogues showed that a methoxy group at the 6-position of the indanone core provided a more potent inhibition of AChE through hydrophobic interactions within the enzyme's peripheral anionic site (PAS). rsc.org Research on dual AChE and MAO-B inhibitors also highlights the importance of the methoxy group's position, with 5-methoxy-2,3-dihydro-1H-inden-1-one derivatives showing promise as photoisomerizable inhibitors. mdpi.com

Table 2: Influence of Methoxy Group Position on Biological Activity This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Methoxy Position | Target | Observation | Reference |

|---|---|---|---|---|

| 2-Benzylidene-1-indanone | 4-OCH₃ | Adenosine A1/A2A Receptors | Optimal for high affinity, leading to nanomolar Ki values. | nih.gov |

| 2-Benzylidene-1-indanone | 5-OCH₃ | Adenosine A1/A2A Receptors | Lower binding affinity compared to the 4-methoxy isomer. | nih.gov |